4-Propylpicolinonitrile

货号:

B1647778

分子量:

146.19 g/mol

InChI 键:

IMEYTLPQQLNOOL-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

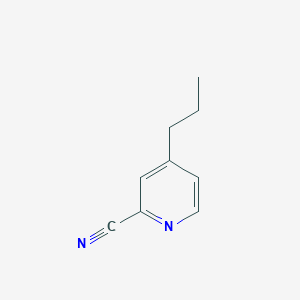

4-Propylpicolinonitrile (C₉H₁₀N₂) is a pyridine derivative featuring a propyl group at the 4-position and a nitrile substituent. This compound belongs to the picolinonitrile family, characterized by a pyridine ring with a nitrile functional group.

属性

分子式 |

C9H10N2 |

|---|---|

分子量 |

146.19 g/mol |

IUPAC 名称 |

4-propylpyridine-2-carbonitrile |

InChI |

InChI=1S/C9H10N2/c1-2-3-8-4-5-11-9(6-8)7-10/h4-6H,2-3H2,1H3 |

InChI 键 |

IMEYTLPQQLNOOL-UHFFFAOYSA-N |

SMILES |

CCCC1=CC(=NC=C1)C#N |

规范 SMILES |

CCCC1=CC(=NC=C1)C#N |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

4-Methylpicolinonitrile

- Structural Differences: The methyl group in 4-methylpicolinonitrile is shorter than the propyl chain in 4-propylpicolinonitrile.

- Physicochemical Properties :

- Lipophilicity : The propyl group increases hydrophobicity, likely reducing aqueous solubility compared to the methyl analog.

- Melting Point : Longer alkyl chains typically lower melting points due to reduced crystal packing efficiency.

- Synthesis: Both compounds may be synthesized via nucleophilic aromatic substitution, but reaction conditions (e.g., solvent, temperature) could differ. For instance, 4-(2-fluoro-4-nitrophenoxy)-N-methylpicolinamide (Compound 7) was synthesized via 30-hour reflux in chlorobenzene , whereas this compound might require optimized conditions for nitrile group introduction.

4-Aminopyridine

- Functional Group Contrast: The amino group in 4-aminopyridine is electron-donating, opposing the electron-withdrawing nitrile in this compound.

- Reactivity: Electrophilic substitution in 4-aminopyridine occurs at the para position to the amino group, while the nitrile in this compound directs reactions to meta positions.

- Applications: 4-Aminopyridine is used in neurological therapeutics (e.g., multiple sclerosis) and agrochemicals . The nitrile group in this compound may confer utility in metal coordination or as a precursor for heterocyclic syntheses.

4-(4-Aminophenoxy)-N-methylpicolinamide (Compound 4)

- Backbone Similarities: Both compounds share a pyridine core but differ in substituents. Compound 4 includes an amide and phenoxy group, while this compound has nitrile and propyl groups.

- Synthesis Complexity: Compound 4’s synthesis involves multi-step phenoxy coupling and amidation , whereas this compound’s synthesis may focus on alkylation and nitrile introduction.

Research Findings and Challenges

- Synthesis Optimization: highlights challenges in nitro compound synthesis, such as prolonged reflux times (~30 hours) . For this compound, streamlining nitrile incorporation (e.g., via cyano-dehalogenation) could improve efficiency.

- Environmental and Cost Factors: emphasizes reducing environmental impact in pyridine derivative synthesis . Propylpicolinonitrile production may benefit from greener solvents or catalytic methods.

- Structural Insights : Computational modeling (e.g., using SHELX ) could predict crystallographic parameters, though experimental data is lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。